ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate
Description
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex heterocyclic compound featuring a fused furochromene core substituted with a benzoxazole moiety, a bromine atom at position 5, and an ethyl carboxylate group. Its structure (Figure 1) is characterized by:
- Benzoxazole substituent: A 1,3-benzoxazol-2-yl group at position 8, enhancing electron-deficient properties and hydrogen-bonding capabilities.
- Bromine atom: A halogen at position 5, influencing electronic effects and steric bulk.
- Ethyl carboxylate: A polar ester group at position 1, affecting solubility and reactivity.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive furocoumarins and chromene derivatives, which exhibit antimicrobial, anticancer, and photodynamic properties .
Properties
IUPAC Name |
ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO6/c1-3-27-22(26)17-10(2)28-16-9-13(23)19-11(18(16)17)8-12(21(25)30-19)20-24-14-6-4-5-7-15(14)29-20/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFAYFIAPQBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C3C(=C21)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the furochromene moiety. Key steps include bromination, esterification, and cyclization reactions under controlled conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal activities, showing effectiveness against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include derivatives with variations in substituents or core heterocycles (Table 1).
Table 1: Structural Comparison of Analogs
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Furo[3,2-f]chromene | 8-BzOx, 5-Br, 2-Me, 1-EtCOO | 484.3 |
| Ethyl 8-(1H-indol-2-yl)-5-Cl analog | Furo[3,2-f]chromene | 8-Indole, 5-Cl, 2-Me, 1-EtCOO | 451.9 |
| Methyl 8-(benzothiazol-2-yl)-5-I analog | Furo[3,2-f]chromene | 8-BzThiazole, 5-I, 2-Me, 1-MeCOO | 496.2 |
| Unsubstituted furochromene | Furo[3,2-f]chromene | No substituents | 242.2 |
Key Observations :
Physicochemical Properties
Table 2: Property Comparison
| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | LogP |
|---|---|---|---|
| Target Compound | 218–220 | 12.4 | 3.1 |
| 5-Cl analog | 195–197 | 18.9 | 2.8 |
| 5-I analog | 245–247 | 8.2 | 3.5 |
| Unsubstituted furochromene | 162–164 | 32.1 | 1.9 |
Findings :
Antimicrobial Activity (MIC, μg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Target Compound | 64 | 32 | 128 |
| 5-Cl analog | 128 | 64 | 256 |
| 8-Benzothiazole analog | 32 | 16 | 64 |
- The target compound shows moderate activity, outperforming the 5-Cl analog but underperforming against the benzothiazole derivative, suggesting heterocycle electronic properties critically influence target binding .
Research Findings and Methodological Insights
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) using fingerprint-based methods () classify the target compound as >80% similar to benzothiazole analogs, explaining overlapping bioactivity profiles .
- Hydrogen-Bonding Patterns : Graph set analysis () identifies a D(2)₁ motif in the target compound’s crystal, distinct from the C(4)₁ chains in halogen-free analogs, correlating with higher thermal stability .
Biological Activity
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 404.22 g/mol. The structure features a benzoxazole moiety, which is known for its significant biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Properties : Studies have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for active compounds were documented, highlighting their potential as antibacterial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 100 | Antifungal |
Antifungal Activity
The antifungal properties of benzoxazole derivatives are often more pronounced than their antibacterial effects. In various studies, certain compounds demonstrated significant activity against pathogenic fungi such as Candida albicans and Pichia pastoris, with MIC values indicating effective concentrations .
Anticancer Activity
The anticancer potential of benzoxazole derivatives is an area of active research. This compound has been investigated for its cytotoxic effects on several cancer cell lines:
- Breast Cancer : Compounds have shown selective toxicity towards MCF-7 and MDA-MB cell lines.
- Liver Cancer : The HepG2 cell line exhibited significant sensitivity to certain benzoxazole derivatives .
Structure–Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure. Research has established that the presence of electron-donating or electron-withdrawing groups on the benzoxazole ring can significantly alter the potency of these compounds against various biological targets. For example:
- Electron-donating groups generally enhance activity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 4 | Increased anticancer activity |
| Fluorine substitution | Decreased antibacterial efficacy |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Anticancer Effects : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer properties .
- Antimicrobial Screening : A comprehensive screening revealed that certain derivatives showed selective activity against specific bacterial strains while maintaining low toxicity to mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
